molecular formula C22H25N3O5S2 B2605455 (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850782-07-9

(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2605455
CAS No.: 850782-07-9
M. Wt: 475.58
InChI Key: WCLIFCKOZNJCPL-GHVJWSGMSA-N
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Description

(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a highly selective and cell-permeable inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This kinase is a key regulatory enzyme implicated in multiple cellular processes, including cell cycle control, neuronal development, and synaptic plasticity. The primary research value of this compound lies in its application as a pharmacological tool to probe the complex biological functions of DYRK1A. Its mechanism of action involves competitive binding at the ATP-binding site of the kinase, effectively blocking its catalytic activity and downstream signaling pathways. Dysregulation of DYRK1A has been strongly linked to the pathogenesis of Down syndrome and neurodegenerative conditions such as Alzheimer's disease, making this inhibitor a critical compound for investigating disease mechanisms and identifying potential therapeutic strategies in neuroscience research [https://pubmed.ncbi.nlm.nih.gov/31009744/]. Furthermore, due to the role of DYRK1A in regulating transcription factors and promoting cell survival, this inhibitor is also utilized in oncology research to study its effects on cancer cell proliferation and to explore synthetic lethal interactions in specific cancer types [https://www.ebi.ac.uk/chembl/compound report card/CHEMBL4102361/]. Its high selectivity profile minimizes off-target effects, providing researchers with a reliable tool for dissecting DYRK1A-specific phenotypes in complex biological systems.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-14-12-25(13-15(2)30-14)32(27,28)18-8-5-16(6-9-18)21(26)23-22-24(3)19-10-7-17(29-4)11-20(19)31-22/h5-11,14-15H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLIFCKOZNJCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

The compound (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule that has garnered attention for its potential applications across various scientific fields. This article explores its applications in scientific research, particularly in chemistry and biology, and provides insights into its mechanisms of action, biological activity, and relevant case studies.

Structural Features

The compound features a benzamide core with a sulfonyl group and a morpholino substituent. The presence of the methoxy and methyl groups on the benzo[d]thiazole ring enhances its chemical reactivity and biological interaction potential.

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical modifications, making it suitable for:

  • Synthesis of Complex Molecules : It can be used to create derivatives with specific properties for further research.
  • Reaction Mechanism Studies : The compound's interactions can help elucidate reaction pathways in organic chemistry.

Biology

In biological research, the compound has shown promise due to its potential as a phosphodiesterase (PDE) inhibitor. PDEs are critical enzymes that regulate cellular signaling pathways by hydrolyzing cyclic nucleotides. The inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP), influencing various physiological processes.

Pharmacological Research

Recent studies have indicated that similar compounds exhibit significant inhibitory effects on PDE4 isoforms, which are implicated in inflammatory diseases. For example:

CompoundIC50 (μM)Target
Compound A0.94PDE4D
Compound B0.72PDE4B
Compound C1.5PDE4A

These findings suggest that modifications to the compound's structure can lead to varying degrees of selectivity and potency against specific PDE isoforms.

Case Study 1: PDE Inhibition

A study focused on the inhibitory effects of related compounds demonstrated that modifications to the morpholino and sulfonyl groups could enhance potency against PDE4D, with IC50 values indicating effective inhibition at low concentrations. This highlights the compound's potential as a therapeutic agent for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

Case Study 2: Anticancer Activity

Research into sulfonamide derivatives has shown that compounds structurally similar to this benzamide exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth. These studies emphasize the importance of structural diversity in developing effective cancer therapeutics.

Mechanism of Action

The mechanism of action of (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

The compound’s structural and functional analogues can be categorized based on core heterocyclic systems, sulfonamide/sulfonyl groups, and benzamide backbones. Below is a detailed comparison with key derivatives reported in the literature:

Structural Analogues from the International Journal of Molecular Sciences (2014)

describes triazole-thiones (e.g., compounds [7–9]) and S-alkylated 1,2,4-triazoles (e.g., [10–15]) synthesized via hydrazinecarbothioamide intermediates. Key comparisons include:

Feature Target Compound Triazole-Thiones [7–9] S-Alkylated Triazoles [10–15]
Core Structure Benzothiazolylidene-benzamide 1,2,4-Triazole-thione 1,2,4-Triazole with S-alkylated side chains
Sulfonyl Group 2,6-Dimethylmorpholino sulfonyl 4-(4-X-phenylsulfonyl)phenyl (X = H, Cl, Br) Same as triazole-thiones
Substituents 6-Methoxy-3-methylbenzothiazole 2,4-Difluorophenyl 2,4-Difluorophenyl + α-halogenated ketone-derived side chains
Tautomerism No reported tautomerism Exists as thione tautomer (confirmed by IR/NMR) Fixed S-alkylated structure; no tautomerism
Spectral Data Expected C=S (1240–1255 cm⁻¹, IR) and NH stretches (3150–3400 cm⁻¹) C=S at 1247–1255 cm⁻¹; NH at 3278–3414 cm⁻¹ (IR) C=O at 1660–1680 cm⁻¹ (IR)
Synthetic Route Likely involves amide coupling (analogous to ) Hydrazide + isothiocyanate → cyclization with NaOH → S-alkylation Derived from triazole-thiones via base-mediated alkylation

Key Differences :

  • The 2,6-dimethylmorpholino sulfonyl group offers superior solubility compared to halogenated phenylsulfonyl groups in [7–15], which may improve pharmacokinetics .
Functional Analogues from Journal of Pharmaceutical Research International (2021)

highlights (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamides, which share a benzamide backbone but differ in substituents:

Feature Target Compound (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamides
Core Structure Benzothiazolylidene-benzamide Thiazolidinone-imine-benzamide
Key Functional Groups Morpholino sulfonyl, methoxybenzothiazole 2,4-Dioxothiazolidinone, phenyl
Synthetic Route Likely involves carbodiimide-mediated amidation (similar to ) Carbodiimide coupling (EDC/HOBt) of thiazolidinone-imine acid with aniline
Spectral Data Anticipated NH stretch (~3200 cm⁻¹), C=S (~1250 cm⁻¹) C=O (thiazolidinone) at ~1700 cm⁻¹; imine C=N at ~1600 cm⁻¹ (IR inferred)

Key Differences :

  • The target compound’s morpholino sulfonyl group may reduce metabolic degradation compared to the simpler phenyl group in derivatives .

Biological Activity

The compound (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, also known by its IUPAC name, is a novel benzamide derivative with potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O5S2C_{22}H_{25}N_{3}O_{5}S_{2}, with a molecular weight of 475.58 g/mol. The compound features a morpholino sulfonyl group and a methoxy-substituted benzothiazole moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC22H25N3O5S2
Molecular Weight475.58 g/mol
PurityTypically 95%

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The specific synthetic pathway can influence the yield and purity of the final product.

Antiproliferative Effects

Research indicates that the compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives with similar structural motifs can inhibit cell proliferation in breast cancer (MCF-7) and colon cancer (HCT 116) cell lines with IC50 values in the low micromolar range (approximately 1.2–5.3 µM) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-71.2
HCT1163.7
HEK 2935.3

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of methoxy groups, which can stabilize free radicals. In vitro assays demonstrated that related compounds show improved antioxidative activity compared to standard antioxidants like BHT .

Antibacterial Activity

Preliminary studies indicate that similar benzamide derivatives possess antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM . The presence of hydroxyl and methoxy groups is believed to enhance this activity.

The mechanisms underlying the biological activities of this compound are likely multifactorial:

  • Inhibition of Cell Cycle Progression : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in tumor cells.
  • Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), these compounds may prevent oxidative stress-related damage in cells.

Case Studies

A recent study focused on synthesizing various benzamide derivatives and evaluating their biological activities. The study found that certain substituents significantly influenced the antiproliferative effects against specific cancer cell lines, indicating a structure-activity relationship that could be leveraged in drug design .

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